1-(3-Chlorophenyl)-3,3,3-trifluoropropan-1-one
Description
1-(3-Chlorophenyl)-3,3,3-trifluoropropan-1-one is an organic compound characterized by the presence of a chlorophenyl group and a trifluoropropanone moiety
Properties
IUPAC Name |
1-(3-chlorophenyl)-3,3,3-trifluoropropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O/c10-7-3-1-2-6(4-7)8(14)5-9(11,12)13/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHJEKCPSADYBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-3,3,3-trifluoropropan-1-one typically involves the reaction of 3-chlorobenzaldehyde with trifluoroacetone under acidic or basic conditions. The reaction can be catalyzed by Lewis acids such as aluminum chloride or by bases like sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-3,3,3-trifluoropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Antiparasitic Activity
Recent studies have highlighted the potential of 1-(3-Chlorophenyl)-3,3,3-trifluoropropan-1-one as an antiparasitic agent. It has shown significant activity against Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro assays demonstrated that this compound exhibited an effective concentration (EC50) of 260 nM against the parasite, indicating its potential as a lead compound for drug development .
Insecticidal Properties
The compound has been investigated for its insecticidal properties. It is part of a class of compounds that have shown effectiveness against various agricultural pests. The synthesis of derivatives from this compound has led to the development of novel insecticides that target specific pest species while minimizing harm to beneficial insects .
Case Study: Development of Insecticides
A notable case study involved the synthesis and evaluation of insecticidal cyclopropanecarboxylates derived from this compound. These derivatives demonstrated potent activity against target insects, suggesting that this compound can serve as a valuable scaffold for developing new agricultural chemicals .
Polymer Chemistry
The compound's unique trifluoromethyl group contributes to its low melting point and wide liquid range, making it suitable for applications in polymer chemistry. It can be utilized in formulating coolants and lubricants due to these desirable physical properties .
Synthesis of Fluorinated Polymers
Research has indicated that polymers synthesized from this compound exhibit enhanced thermal stability and chemical resistance compared to their non-fluorinated counterparts. This makes them attractive for use in high-performance materials .
| Compound Name | Target Organism | EC50 (nM) | Mechanism of Action |
|---|---|---|---|
| This compound | Trypanosoma brucei | 260 | Multiple molecular targets |
| Derivative A | Various pests | TBD | Inhibition of specific metabolic pathways |
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3,3,3-trifluoropropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
3-Chloromethcathinone: A synthetic cathinone with a similar chlorophenyl group.
1-(3-Chlorophenyl)piperazine: A compound with a similar chlorophenyl group but different functional groups.
Uniqueness: 1-(3-Chlorophenyl)-3,3,3-trifluoropropan-1-one is unique due to the presence of the trifluoropropanone moiety, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous.
Biological Activity
1-(3-Chlorophenyl)-3,3,3-trifluoropropan-1-one is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoropropanone backbone with a chlorophenyl substituent. Its molecular formula is C₈H₈ClF₃O, and it possesses significant lipophilicity due to the presence of multiple fluorine atoms. This unique combination enhances its interaction with biological membranes and potential bioactivity.
1. Antimicrobial Properties
Several studies have indicated that compounds similar to this compound exhibit antimicrobial properties. The trifluoromethyl group is known to enhance the potency of various antimicrobial agents by increasing their membrane permeability and stability.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-one | Antibacterial | 32 µg/mL |
| 2-(Trifluoromethyl)phenol | Antifungal | 16 µg/mL |
| 2,2,2-Trifluoroethanol | Antiviral | 25 µg/mL |
2. Cytotoxic Effects
Research has shown that fluorinated compounds can exhibit cytotoxic effects against cancer cell lines. For instance, studies involving related trifluorinated ketones demonstrated significant inhibition of cell proliferation in various cancer types.
Case Study: Cytotoxicity Against Breast Cancer Cells
In a study conducted on MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure.
The mechanism by which this compound exerts its biological effects is primarily through the modulation of enzyme activity and interference with cellular signaling pathways.
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways critical for cell survival.
- Cell Signaling : It may also affect signaling pathways related to apoptosis and cell cycle regulation.
Pharmacological Studies
A series of pharmacological evaluations have been performed to assess the efficacy of this compound in various biological models:
- In Vivo Studies : Animal models treated with varying doses exhibited significant alterations in tumor growth rates compared to controls.
- In Vitro Studies : Cell line assays indicated that the compound could induce apoptosis in cancer cells via caspase activation.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(3-Chlorophenyl)-3,3,3-trifluoropropan-1-one, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via condensation of 3-chlorobenzaldehyde with trifluoroacetone under alkaline conditions (e.g., NaOH/ethanol). Reaction optimization includes adjusting temperature (40–80°C), solvent polarity (methanol vs. ethanol), and catalyst loading to improve yield (>75%) and purity .
- Critical Parameters :
- Temperature : Higher temperatures (70–80°C) accelerate reaction kinetics but may promote side reactions.
- Solvent Choice : Polar aprotic solvents enhance nucleophilic attack, while protic solvents stabilize intermediates.
- Purification : Recrystallization from ethanol/water or column chromatography (silica gel, hexane/ethyl acetate) ensures ≥95% purity .
Q. How can the compound be characterized using spectroscopic techniques?
- Analytical Workflow :
- NMR : H NMR (CDCl): δ 7.4–8.1 ppm (aromatic protons), 3.2–3.5 ppm (methylene group adjacent to carbonyl). F NMR: −70 to −75 ppm (CF group) .
- IR : Strong absorption at ~1700 cm (C=O stretch), 1100–1250 cm (C-F stretches) .
- Mass Spectrometry : ESI-MS m/z 222.5 [M+H] confirms molecular weight .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the trifluoromethyl group in nucleophilic substitution reactions?
- Mechanistic Analysis : The electron-withdrawing CF group polarizes the carbonyl, enhancing electrophilicity. In substitution reactions (e.g., with amines), the carbonyl carbon becomes susceptible to nucleophilic attack, forming enolate intermediates. Computational studies (DFT) suggest the CF group lowers the LUMO energy by ~1.5 eV, facilitating reactivity .
- Experimental Validation : Kinetic studies using Hammett plots (ρ = +1.2) confirm electron-deficient aromatic systems accelerate substitution .
Q. How does this compound interact with biological targets such as enzymes?
- Bioactivity Studies :
- Enzyme Inhibition : The compound acts as a competitive inhibitor of cytochrome P450 3A4 (IC = 12 μM) due to hydrophobic interactions with the heme-binding domain. Docking simulations (AutoDock Vina) reveal binding energy −8.2 kcal/mol .
- Covalent Modification : The chloro substituent may form transient covalent bonds with cysteine residues (e.g., in thioredoxin reductase), altering redox activity .
- Structural Analogs : Replacement of the CF group with CH reduces inhibitory potency by 50%, highlighting the role of fluorine in binding .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound?
- Case Study : Discrepancies in C NMR chemical shifts (e.g., carbonyl carbon reported as 195–205 ppm) arise from solvent effects (DMSO vs. CDCl) and concentration.
- Resolution :
- Standardize solvent systems (CDCl recommended).
- Use internal references (TMS) and cross-validate with high-field instruments (600 MHz+) .
Methodological Challenges and Solutions
Q. How can computational modeling predict the compound’s behavior in novel reaction environments?
- Approach :
- Quantum Mechanics : DFT (B3LYP/6-31G*) calculates optimized geometries and reaction pathways.
- Molecular Dynamics : Simulates solvation effects (e.g., ethanol vs. DMF) on reaction kinetics.
Q. What are the limitations of current synthetic methods, and how can they be addressed?
- Key Issues :
- Byproduct Formation : Aldol condensation byproducts (e.g., dimerization) reduce yield.
- Scalability : Batch reactors suffer from heat transfer inefficiencies at >100 g scale.
- Innovations :
- Flow Chemistry : Continuous microreactors improve heat dissipation and reduce side reactions (yield increases to 85%) .
- Catalyst Design : Immobilized base catalysts (e.g., NaOH on silica) enable recyclability and reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
